

Application Notes: Nessler's Reagent for Ammonia Detection

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Compound of Interest

Compound Name: Potassium mercuric iodide

Cat. No.: B1207038

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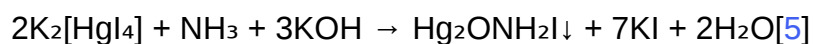
Audience: Researchers, scientists, and drug development professionals.

Introduction: Ammonia (NH_3) and its ionized form, ammonium (NH_4^+), are critical parameters in a wide range of fields, including environmental water quality monitoring, clinical diagnostics, and industrial process control.[1][2] The accurate quantification of ammonia is essential for assessing pollution, diagnosing medical conditions, and ensuring the efficiency of chemical processes. The Nessler's reagent method is a robust and widely recognized colorimetric technique for determining ammonia concentration.[1][3] Developed by Julius Nessler, this method relies on the reaction of ammonia with an alkaline solution of potassium tetraiodomercurate(II) ($\text{K}_2[\text{HgI}_4]$) to produce a distinct yellow-to-brown colored compound.[1][4] The intensity of the resulting color is directly proportional to the concentration of ammonia in the sample and can be quantified using spectrophotometry.[2][5]

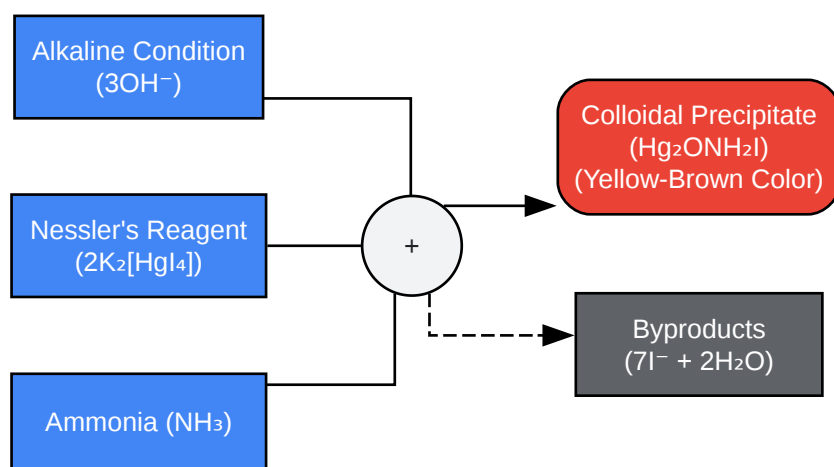
This document provides detailed application notes and protocols for the use of Nessler's reagent in ammonia detection, summarizing quantitative data, outlining experimental procedures, and addressing potential interferences.

Chemical Principle

The core of the Nessler method is the reaction between ammonia and Nessler's reagent in a strongly alkaline environment, typically provided by potassium or sodium hydroxide.[2] The reagent, $\text{K}_2[\text{HgI}_4]$, reacts with ammonia to form a reddish-brown colloidal compound, often referred to as the Iodide of Million's base ($\text{Hg}_2\text{ONH}_2\text{I}$). [5][6][7] The overall chemical reaction is as follows:



The resulting colored colloid absorbs light strongly in the blue region of the spectrum, with maximum absorbance typically measured between 420 and 425 nm.[1][8]



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Caption: Chemical reaction of ammonia with Nessler's reagent.

Quantitative Data Summary

The Nessler's reagent method is highly sensitive and provides reliable quantitative data when performed under controlled conditions. Key analytical parameters are summarized in the table below.

Parameter	Value / Description	References
Detection Method	Colorimetric Spectrophotometry	[1][3]
Wavelength (λ_{max})	420 - 425 nm	[1][8][9]
Detection Range	0.05 - 1.0 mg/L $\text{NH}_3\text{-N}$	[1][9]
Linearity	Excellent ($R^2 \approx 0.999$) within the detection range	[8]
Color Development Time	10 - 20 minutes	[1][3][9]
Common Sample Types	Drinking water, surface water, wastewater, biological fluids	[1][5]
Standardized Method	EPA Method 350.2, China HJ 535-2009	[1][10]

Reagents and Preparation

Caution: Nessler's reagent contains mercury, which is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), and ensure proper disposal according to institutional and local guidelines.[11] All solutions must be prepared using high-purity, ammonia-free distilled water.

3.1. Ammonia-Free Water Prepare by distillation. Test the distillate with Nessler's reagent to ensure it is free of ammonia.

3.2. Nessler's Reagent (According to EPA Method 350.2)[9][11]

- Dissolve 100 g of mercuric iodide (HgI_2) and 70 g of potassium iodide (KI) in a small volume of ammonia-free water.
- Separately, prepare a cooled solution of 160 g of sodium hydroxide (NaOH) in 500 mL of ammonia-free water.
- Slowly add the HgI_2 /KI mixture to the cooled NaOH solution with constant stirring.

- Dilute the final mixture to 1 liter with ammonia-free water.
- Store in a Pyrex bottle away from direct sunlight. The reagent is stable for up to one year and should be marked as "POISON".^[9]

3.3. Rochelle Salt Solution (Potassium Sodium Tartrate)^{[12][13]}

- Dissolve 50 g of potassium sodium tartrate ($\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$) in 100 mL of ammonia-free water.
- Gently boil the solution to remove any traces of ammonia.
- Allow to cool and store in a tightly sealed bottle.

3.4. Stock Ammonia Solution (1000 mg/L $\text{NH}_3\text{-N}$)^{[9][13]}

- Dissolve 3.819 g of anhydrous ammonium chloride (NH_4Cl), previously dried at 100°C for one hour, in ammonia-free water.
- Dilute to 1000 mL in a volumetric flask.

3.5. Standard Ammonia Solution (10 mg/L $\text{NH}_3\text{-N}$)^[9]

- Dilute 10.0 mL of the stock ammonia solution (1000 mg/L) to 1 liter in a volumetric flask using ammonia-free water. This solution should be prepared fresh as needed.

Experimental Protocols

Two primary protocols are presented: a direct method for simple sample matrices and a standard method involving distillation for complex samples prone to interference.

Protocol 1: Direct Colorimetric Determination

This method is suitable for clear water samples with low concentrations of interfering ions.

- Sample Preparation: Pipette 50 mL of the sample (or an aliquot diluted to 50 mL) into a 50 mL graduated mixing cylinder or Nessler tube.
- Blank Preparation: Prepare a blank using 50 mL of ammonia-free water.

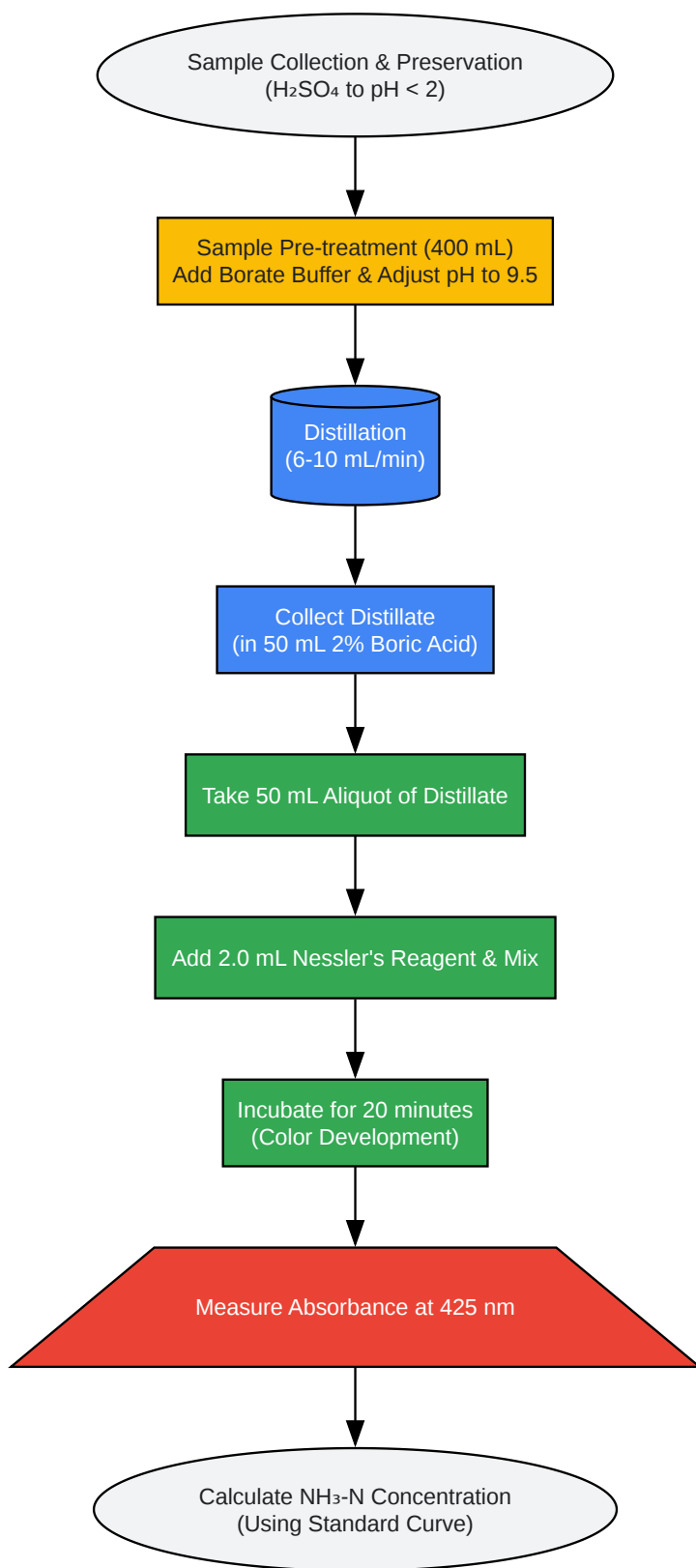
- Standard Curve: Prepare a series of standards (e.g., 0.1, 0.2, 0.5, 1.0 mg/L) by diluting the standard ammonia solution.
- Reagent Addition: Add 1 mL of Rochelle salt solution to each tube and mix.[13]
- Add 1.0 mL of Nessler's reagent to each tube and mix thoroughly by inverting the stoppered tubes several times.[13]
- Incubation: Allow 10-15 minutes for maximum color development.[8][12]
- Measurement: Measure the absorbance of the standards and samples against the blank at 425 nm using a spectrophotometer.
- Calculation: Plot a standard curve of absorbance versus ammonia concentration. Determine the concentration of the sample from the curve.

Protocol 2: Standard Method with Distillation (EPA 350.2)

This is the method of choice for wastewater and other complex samples to eliminate interferences.[1][9]

- Apparatus Setup: Steam out the distillation apparatus with ammonia-free water until the distillate is free of ammonia as indicated by Nessler's reagent.[9]
- Sample Preparation: Take 400-500 mL of the sample and add 1 N NaOH to adjust the pH to 9.5.[9]
- Distillation: Place the pH-adjusted sample in a Kjeldahl flask. Add borate buffer and distill at a rate of 6-10 mL/min, collecting the distillate in a flask containing 50 mL of 2% boric acid solution.[1][9]
- Colorimetric Analysis:
 - Take a 50 mL aliquot of the distillate.
 - Add 2.0 mL of Nessler's reagent and mix.[1][9]

- Allow 20 minutes for color development.[\[1\]](#)[\[9\]](#)
- Measure absorbance at 425 nm against a blank prepared with boric acid and ammonia-free water.
- Calculation: Determine the ammonia concentration from a standard curve and apply the appropriate dilution factors.[\[1\]](#)



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Caption: Experimental workflow for ammonia detection via distillation.

Interferences and Mitigation

Several substances can interfere with the Nessler method, leading to inaccurate results. Distillation is the most effective means of overcoming most interferences.[\[9\]](#)

Interfering Substance	Type of Interference	Mitigation Strategy	References
Calcium & Magnesium	Precipitation as hydroxides in alkaline conditions, causing turbidity.	Add Rochelle salt solution, which acts as a complexing agent. Distillation.	[3]
Iron, Sulfide	Causes turbidity upon addition of Nessler's reagent.	Distillation.	[14]
Other Metal Ions (e.g., Ru^{3+} , In^{3+} , Ni^{2+})	Can react to produce colored compounds or absorb at 420 nm.	Distillation.	[8]
Aldehydes, Alcohols, Acetone	Can cause turbidity or off-color development.	Distillation.	[1] [15]
Aromatic & Aliphatic Amines	May react with the reagent to produce a yellow-brown color.	Distillation.	[9] [15]
Residual Chlorine	Interferes with the reaction.	Dechlorinate the sample with sodium thiosulfate or sodium arsenite prior to distillation.	[9]
High Ammonia Concentration	Can cause the formation of an orange precipitate instead of a yellow solution.	Dilute the sample prior to analysis.	[15]

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